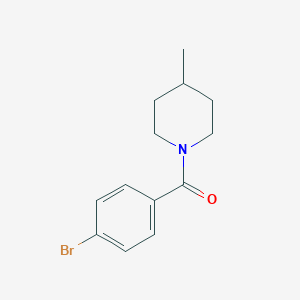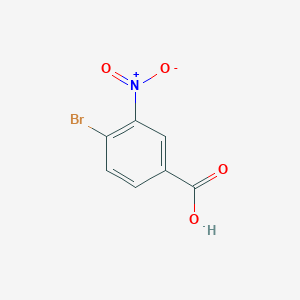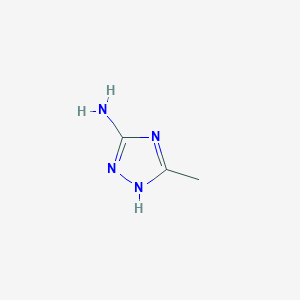
2,3,6-Tribromopyridine
Übersicht
Beschreibung
2,3,6-Tribromopyridine is a chemical compound with the molecular formula C5H2Br3N . It has an average mass of 315.788 Da and a monoisotopic mass of 312.773712 Da .
Molecular Structure Analysis
The molecular structure of 2,3,6-Tribromopyridine consists of a pyridine ring with bromine atoms substituted at the 2nd, 3rd, and 6th positions .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2,3,6-Tribromopyridine: is a versatile reagent in organic synthesis, particularly in the construction of complex molecules. It serves as a building block for substituted pyridines, which are crucial in synthesizing natural products, pharmaceuticals, and agrochemicals. Its reactivity allows for selective functionalization, enabling the introduction of various substituents to the pyridine ring, which can lead to the development of new chemical entities with potential biological activities .
Medicinal Chemistry
In medicinal chemistry, 2,3,6-Tribromopyridine is used to synthesize compounds with potential therapeutic applications. It is a precursor in the creation of small-molecule drugs that target various diseases. The bromine atoms can be strategically replaced with other functional groups, leading to the discovery of novel compounds with antitumor, antibacterial, or antiviral properties .
Materials Science
The application of 2,3,6-Tribromopyridine in materials science includes the development of new polymers and advanced materials. Its incorporation into polymer chains can enhance the flame-retardant properties of materials. Additionally, it can be used to synthesize organic semiconductors, which are essential for creating flexible electronic devices .
Environmental Studies
2,3,6-Tribromopyridine: plays a role in environmental studies as a model compound for understanding the behavior of brominated organic contaminants. Its physicochemical properties, such as high bromine content and stability, make it an ideal candidate for studying the environmental fate of brominated flame retardants and their potential impact on ecosystems .
Analytical Chemistry
In analytical chemistry, 2,3,6-Tribromopyridine is utilized as a standard or reference compound in various analytical techniques. It helps in the calibration of instruments and validation of analytical methods, ensuring the accuracy and reliability of chemical analysis. Its distinct spectral properties are particularly useful in spectroscopy and chromatography .
Industrial Uses
Industrially, 2,3,6-Tribromopyridine finds use as an intermediate in the synthesis of dyes, pigments, and other brominated compounds. Its high reactivity with nucleophiles makes it suitable for large-scale production processes where it can be transformed into more complex industrial chemicals .
Wirkmechanismus
Target of Action
2,3,6-Tribromopyridine is a reactive chemical compound that primarily targets nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction. They play a crucial role in many organic reactions, including substitutions and additions.
Mode of Action
The compound interacts with its targets (nucleophiles) through cross-coupling reactions . It can react with amines, n-oxides, and alkoxides . Additionally, 2,3,6-Tribromopyridine can undergo halogenation reactions and can be protonated by phosphorus pentachloride to form an electrophilic species that can react with piperidine or methylamine .
Biochemical Pathways
For instance, it’s used as a biomolecule in cross-coupling reactions , which are fundamental in creating carbon-carbon bonds and are vital in the synthesis of various biochemical compounds.
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . . These properties suggest that 2,3,6-Tribromopyridine has good bioavailability.
Result of Action
The molecular and cellular effects of 2,3,6-Tribromopyridine’s action are largely dependent on the specific reactions it’s involved in. As a reactive chemical compound, it forms products that are useful in organic synthesis . For example, in cross-coupling reactions with alkenes, the reaction product isomerizes to give 1H-benzotriazole .
Eigenschaften
IUPAC Name |
2,3,6-tribromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQJQYLAIGWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604592 | |
| Record name | 2,3,6-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2402-92-8 | |
| Record name | 2,3,6-Tribromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis of 2,3,6-tribromopyridine described in the research?
A1: The research focuses on confirming the structure of a tribromopyridine isomer resulting from the reaction of glutarimide with phosphorus pentabromide. The authors successfully synthesized and identified 2,3,6-tribromopyridine by comparing its melting point with a sample prepared through a different method []. This confirmation is important for understanding the reactivity of glutarimide and the potential of this reaction to generate specific pyridine derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)











